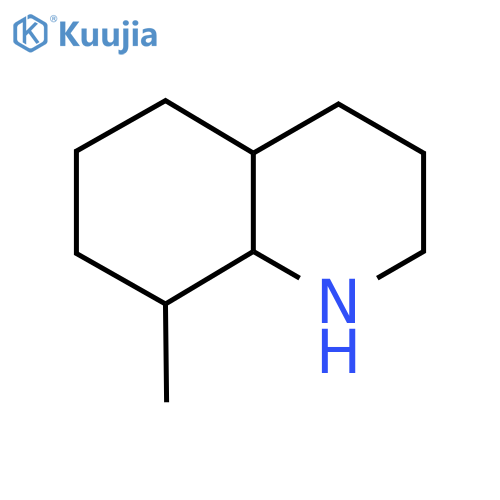Cas no 52601-69-1 (8-methyl-decahydroquinoline)

8-methyl-decahydroquinoline 化学的及び物理的性質
名前と識別子
-
- 8-methyl-decahydroquinoline
-
- インチ: 1S/C10H19N/c1-8-4-2-5-9-6-3-7-11-10(8)9/h8-11H,2-7H2,1H3
- InChIKey: UUNKAGONMZHCIP-UHFFFAOYSA-N
- ほほえんだ: N1CCCC2CCCC(C)C12
計算された属性
- せいみつぶんしりょう: 153.151749610g/mol
- どういたいしつりょう: 153.151749610g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 11
- 回転可能化学結合数: 0
- 複雑さ: 133
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 3
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.4
- トポロジー分子極性表面積: 12Ų
8-methyl-decahydroquinoline 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | M337300-10mg |
8-methyl-decahydroquinoline |
52601-69-1 | 10mg |
$ 50.00 | 2022-06-03 | ||
| TRC | M337300-100mg |
8-methyl-decahydroquinoline |
52601-69-1 | 100mg |
$ 295.00 | 2022-06-03 | ||
| Enamine | EN300-54599-0.05g |
8-methyl-decahydroquinoline, Mixture of diastereomers |
52601-69-1 | 95% | 0.05g |
$174.0 | 2023-07-06 | |
| Enamine | EN300-54599-0.5g |
8-methyl-decahydroquinoline, Mixture of diastereomers |
52601-69-1 | 95% | 0.5g |
$579.0 | 2023-07-06 | |
| Enamine | EN300-54599-2.5g |
8-methyl-decahydroquinoline, Mixture of diastereomers |
52601-69-1 | 95% | 2.5g |
$1454.0 | 2023-07-06 | |
| Aaron | AR019Y0R-100mg |
8-methyl-decahydroquinoline |
52601-69-1 | 95% | 100mg |
$379.00 | 2025-02-08 | |
| Aaron | AR019Y0R-500mg |
8-methyl-decahydroquinoline |
52601-69-1 | 95% | 500mg |
$822.00 | 2025-02-08 | |
| 1PlusChem | 1P019XSF-250mg |
8-methyl-decahydroquinoline |
52601-69-1 | 95% | 250mg |
$510.00 | 2025-03-04 | |
| Aaron | AR019Y0R-5g |
8-methyl-decahydroquinoline |
52601-69-1 | 95% | 5g |
$2984.00 | 2023-12-13 | |
| A2B Chem LLC | AV42511-50mg |
8-methyl-decahydroquinoline |
52601-69-1 | 95% | 50mg |
$219.00 | 2024-04-19 |
8-methyl-decahydroquinoline 関連文献
-
Kerstin Eckert,Laurence Rongy,Anne De Wit Phys. Chem. Chem. Phys., 2012,14, 7337-7345
-
Ali Reza Sardarian,Iman Dindarloo Inaloo RSC Adv., 2015,5, 76626-76641
-
Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
-
Guofu Zhang,Yiyong Zhao,Chengrong Ding Org. Biomol. Chem., 2019,17, 7684-7688
-
Andrew J. M. Shaw,Robert Corbo,David J. D. Wilson,Jason L. Dutton Dalton Trans., 2015,44, 15083-15087
-
Tsz-Ki Lau,Philip C. Y. Chow,Ningning Wu,Dan Su,Huifeng Meng,Chao Ma,Tao Liu,Xinhui Zou,Kam Sing Wong,Xinhui Lu,He Yan J. Mater. Chem. A, 2020,8, 3676-3685
-
Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492
-
Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
-
Martina Janoušková,Zuzana Vaníková,Fabrizia Nici,Soňa Boháčová,Dragana Vítovská,Hana Šanderová,Libor Krásný Chem. Commun., 2017,53, 13253-13255
-
Yi Fang,Zi-Xiong Lin,Tian-Zhu Xie,Yong-Fan Zhang,Li-Ming Wu RSC Adv., 2019,9, 1047-1054
Related Articles
-
化学生物医薬品の安全性と有効性を評価するための新しいアプローチ: イェーガンローの役割 はじめに 化学生物医薬品(以下、CBS、Chemical Biological Pharmaceutical)……May 21, 2025
-
バレニリン酸塩の新しい用途を発見する研究チームが発表しました バレニリン酸塩とは何か?その基本的な概要 バレニリン酸塩は、天然由来の化合物であるバレニリン酸の塩として知られています。バレニリン酸は、……May 20, 2025
-
アグノサイドによる新規化学生物医薬品の開発への応用化学生物医薬分野 近年、化学生物医学分野における研究は飛躍的に進歩しており、特にアグノサイド(agonist)を用いた新規医薬品の開発が大きな注目を……May 20, 2025
-
バイルアックソーレン酸塩の新規合成法を開発 1. 研究の背景と重要性 バイルアックソーレン(Biloxasolen)は、近年注目を集める医薬品成分として、その抗がん特性や炎症抑制作用が研究されていま……May 21, 2025
-
リンゴ酸の新規薬剤開発、治療効果が認められる化学生物医薬分野 リンゴ酸の新規薬剤開発について リンゴ酸は、長年にわたって食品や工業製品として利用されてきた天然化合物です。しかし、近年ではその医療分野……May 21, 2025
8-methyl-decahydroquinolineに関する追加情報
8-Methyl-Decahydroquinoline: A Comprehensive Overview
The compound with CAS No. 52601-69-1, commonly referred to as 8-methyl-decahydroquinoline, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry, materials science, and pharmacology. This compound is a derivative of quinoline, a heterocyclic aromatic organic compound, and its structure includes a decahydroquinoline framework with a methyl group attached at the 8th position. The 8-methyl-decahydroquinoline structure is notable for its unique electronic properties and potential applications in various industries.
Recent studies have highlighted the importance of decahydroquinoline derivatives in the development of novel materials for optoelectronic devices. Researchers have found that the saturated quinoline framework in 8-methyl-decahydroquinoline can significantly influence the electronic properties of materials, making them suitable for applications such as organic light-emitting diodes (OLEDs) and photovoltaic cells. The methyl substitution at the 8th position further enhances the molecule's stability and compatibility with various fabrication techniques.
In terms of synthesis, 8-methyl-decahydroquinoline can be prepared through a variety of methods, including catalytic hydrogenation of quinoline derivatives and direct synthesis from appropriate starting materials. The choice of synthesis method depends on the desired purity, scalability, and cost-effectiveness. Recent advancements in catalytic systems have enabled more efficient and environmentally friendly routes for producing decahydroquinoline derivatives, which is crucial for large-scale industrial applications.
The physical properties of 8-methyl-decahydroquinoline are also worth noting. It has a melting point of approximately 125°C and is soluble in common organic solvents such as dichloromethane and THF. Its solubility profile makes it suitable for use in solution-based processes, including thin-film deposition techniques commonly employed in electronics manufacturing.
One of the most promising areas of research involving 8-methyl-decahydroquinoline is its application in drug discovery. The molecule's structural similarity to certain bioactive compounds suggests that it could serve as a lead compound for developing new therapeutic agents. Recent studies have explored its potential as an anti-inflammatory agent and its ability to modulate cellular signaling pathways associated with neurodegenerative diseases.
In addition to its chemical significance, 8-methyl-decahydroquinoline has also been studied for its role in green chemistry initiatives. Its use as a building block for synthesizing biodegradable polymers has been explored, offering a sustainable alternative to traditional petroleum-based materials.
From an environmental standpoint, the production and handling of 8-methyl-decahydroquinoline must adhere to strict safety protocols to minimize any potential risks associated with its synthesis or application. However, it is important to note that this compound does not fall under the category of hazardous chemicals or controlled substances, making it accessible for research and industrial use under appropriate conditions.
In conclusion, 8-methyl-decahydroquinoline (CAS No. 52601-69-1) is a versatile compound with a wide range of applications across multiple disciplines. Its unique chemical structure, coupled with recent advancements in synthesis and application techniques, positions it as a valuable tool for future innovations in materials science, pharmacology, and sustainable chemistry.
52601-69-1 (8-methyl-decahydroquinoline) 関連製品
- 1379262-12-0(Ethyl 5-Amino-6-fluoronicotinate)
- 2171359-69-4(2-{(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidooxy}propanoic acid)
- 1805387-43-2(3-(Bromomethyl)-2-chloro-6-(difluoromethyl)-5-hydroxypyridine)
- 2138272-46-3(4-(2,2-difluoroethyl)-3-(2-methylbutan-2-yl)-1H-1,2,4-triazole-5-thione)
- 1695329-31-7(5-tert-Butyl 2-Methyl 4H,5H,6H,7H-1,3thiazolo4,5-cpyridine-2,5-dicarboxylate)
- 136818-52-5(5H-1,3-Dioxolo[4,5-f]indole-6-carboxylic acid, methyl ester)
- 2171447-47-3(2-(2S)-N-(butan-2-yl)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanamidoacetic acid)
- 1804937-84-5(Methyl 6-methoxy-2-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-4-acetate)
- 2228759-72-4(2-(2-chloro-6-nitrophenyl)prop-2-en-1-amine)
- 161330-80-9(4-(3-methylthiophen-2-yl)butan-2-one)
